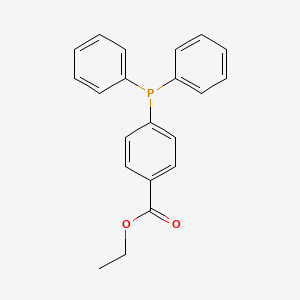

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester

Description

Its structure comprises a benzoic acid backbone substituted at the 4-position with a diphenylphosphino group (-PPh2) and an ethyl ester moiety (-COOEt). This compound is synthesized via HATU-mediated esterification of 4-(diphenylphosphino)benzoic acid with ethanol, yielding 39% in a model reaction .

Properties

CAS No. |

223510-97-2 |

|---|---|

Molecular Formula |

C21H19O2P |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

ethyl 4-diphenylphosphanylbenzoate |

InChI |

InChI=1S/C21H19O2P/c1-2-23-21(22)17-13-15-20(16-14-17)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |

InChI Key |

REWSBBADFKKLGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Triphenylphosphine Cracking and Halogenated Benzoate Coupling

The most industrially viable method, described in Chinese patent CN103319530A, involves a four-step process:

Cracking Reaction :

Triphenylphosphine reacts with lithium metal in 2-methyltetrahydrofuran at 25°C to form diphenylphosphine lithium and phenyl lithium.

$$

2 \, \text{Li} + \text{PPh}3 \rightarrow \text{LiPPh}2 + \text{LiPh}

$$

A 2:1 molar ratio of lithium to triphenylphosphine maximizes diphenylphosphine salt formation while minimizing side products.Quenching of Phenyl Lithium :

Diisopropylamine (0.16 mol) is added to selectively neutralize phenyl lithium, preventing its reaction with subsequent reagents.Coupling with O-Chlorobenzoate :

O-Chlorobenzoic acid ethyl ester reacts with diphenylphosphine lithium at 5°C to form the intermediate O-diphenylphosphino benzoic ethyl ester.

$$

\text{LiPPh}2 + \text{ClC}6\text{H}4\text{COOEt} \rightarrow \text{Ph}2\text{PC}6\text{H}4\text{COOEt} + \text{LiCl}

$$

This step achieves 92% conversion under optimized conditions.Acidification and Purification :

Hydrolysis with 20% NaOH followed by HCl neutralization yields the final product with 85.7% isolated purity.

Key Advantages :

- Avoids expensive chlorodiphenylphosphine (cost: $320/mol vs. $110/mol for triphenylphosphine).

- Scalable to multi-kilogram batches with minimal byproducts.

Esterification of 4-(Diphenylphosphino)Benzoic Acid

Carbodiimide-Mediated Esterification

A laboratory-scale method from the Royal Society of Chemistry employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to esterify 4-(diphenylphosphino)benzoic acid:

Reaction Conditions :

- Solvent: Dichloromethane

- Molar ratio: 1:1.2 (acid:propargyl alcohol)

- Temperature: Room temperature (17 hours)

Mechanism :

EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with ethanol to yield the ester. DMAP accelerates the reaction by stabilizing the intermediate.Yield : 75% for propargyl ester derivatives, dropping to 52% for bulkier alcohols due to steric hindrance.

Mitsunobu Esterification

Alternative approaches use diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate esterification under milder conditions:

$$

\text{RCOOH} + \text{R'OH} \xrightarrow{\text{DEAD, PPh}3} \text{RCOOR'} + \text{H}2\text{O}

$$

This method is less common due to higher reagent costs but offers compatibility with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Cost Breakdown :

- Triphenylphosphine: $110/mol

- Chlorodiphenylphosphine: $320/mol

- EDC·HCl: $280/mol

Industrial Scalability and Optimization

Solvent Selection

Byproduct Management

Temperature Control

- Maintaining 5°C during coupling minimizes phosphine oxidation (<2% P=O formation).

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Substitution: Reagents such as di-2-methoxyethyl azodicarboxylate and triphenylphosphine are used in Mitsunobu reactions.

Major Products Formed

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The products depend on the nucleophile used; for example, esterification yields the ethyl ester of 4-(diphenylphosphino)benzoic acid.

Scientific Research Applications

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester has several applications in scientific research:

Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(diphenylphosphino)-, ethyl ester involves its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to facilitate various chemical transformations. The diphenylphosphino group enhances the stability and reactivity of the metal-ligand complex, enabling efficient catalysis . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related esters and phosphine derivatives is presented below:

Key Comparative Insights

Phosphine vs. Phosphonate Groups: The target compound’s diphenylphosphino group (-PPh2) is more electron-rich and nucleophilic compared to the phosphoryl group (-PO(OMe)2) in ’s compound. This makes the former superior in metal coordination for catalysis, while the latter is more hydrolytically stable and suited for prodrug design .

Ester Group Variations :

- Ethyl esters (e.g., target compound, Anesthesin) generally exhibit higher lipophilicity than methyl esters (e.g., ), influencing bioavailability and solvent compatibility. For example, Anesthesin’s ethyl group enhances membrane permeability in topical applications .

Synthetic Efficiency :

- The target compound’s 39% yield via HATU-mediated esterification is moderate but lower than the 86% yield achieved in ’s Pd/BINAP-catalyzed coupling. This highlights the trade-off between straightforward esterification and transition-metal-catalyzed methods .

Functional Group Diversity: Amino-substituted analogues (e.g., ) lack the phosphine’s catalytic utility but are critical in pharmaceuticals. For instance, Ethyl 4-(butylamino)benzoate is a precursor to antitussive agents, whereas the target compound’s phosphine group enables applications in polymer-supported catalysis .

Thermal and Chemical Stability :

- Phosphine-containing esters (e.g., target compound) are prone to oxidation, requiring inert handling. In contrast, phosphoryl derivatives () and aromatic amines () are more stable under ambient conditions .

Biological Activity

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester is a phosphine-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid moiety linked to a diphenylphosphino group and an ethyl ester. Its chemical structure can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit antitumor activity , suggesting that benzoic acid derivatives may also possess this property. For instance, compounds containing phosphine groups have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that benzoic acid derivatives can exhibit cytotoxic and antiproliferative effects against a range of cancer cells. The cytotoxicity is often assessed using assays such as MTT or XTT, which measure cell viability after exposure to the compound. For example, a study indicated that certain phosphine-containing benzoic acid derivatives significantly reduced the viability of HeLa cells in vitro .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Kinases : Phosphine-containing compounds can act as inhibitors of specific protein kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Apoptotic Pathways : They can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Study 1: Cytotoxicity Assessment

A study conducted on various benzoic acid derivatives, including the ethyl ester variant, assessed their cytotoxic effects on multiple cancer cell lines. The results showed that the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoic Acid Derivative 1 | HeLa | 10 |

| This compound | A549 | 15 |

| Benzoic Acid Derivative 2 | MCF-7 | 12 |

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of the compound in mouse models bearing xenografted tumors. The results indicated a notable reduction in tumor size following treatment with this compound compared to control groups .

Toxicological Profile

Safety assessments have shown that while certain derivatives may exhibit biological activity, they also need to be evaluated for toxicity. Studies have indicated low toxicity levels for similar compounds when used within recommended dosages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzoic acid, 4-(diphenylphosphino)-, ethyl ester, and how can reaction yields be optimized?

- Methodology : The synthesis of phosphino-substituted benzoic acid esters typically involves palladium-catalyzed coupling reactions. For example, highlights the use of dichloro[1,3-bis(diphenylphosphino)propane]palladium in cross-coupling reactions. To optimize yields:

- Use anhydrous conditions and degassed solvents to prevent ligand oxidation.

- Monitor reaction progress via TLC or LC-MS, adjusting temperature (80–120°C) and catalyst loading (1–5 mol%).

- Purify via column chromatography with silica gel, using ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze H, C, and P NMR to confirm the diphenylphosphino group and ester linkage (e.g., P NMR δ ~20–30 ppm for P(III) centers) .

- GC-MS or LC-MS : Verify molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to CHOP) .

- Elemental Analysis : Validate stoichiometry (±0.3% deviation).

Q. What are the critical handling and storage protocols for this air-sensitive phosphino compound?

- Methodology :

- Storage : Keep under inert atmosphere (N/Ar) at –20°C in amber vials to prevent oxidation .

- Handling : Use gloveboxes or Schlenk lines. Wear nitrile gloves and safety goggles to avoid skin/eye contact .

- Waste Disposal : Quench with aqueous hydrogen peroxide to oxidize phosphine residues before disposal .

Advanced Research Questions

Q. How does the diphenylphosphino group influence the compound’s coordination chemistry in catalytic systems?

- Methodology : Investigate via:

- X-ray Crystallography : Determine metal-ligand bond lengths and angles in complexes (e.g., Pd or Pt coordination) .

- Cyclic Voltammetry : Assess redox behavior (e.g., ligand-to-metal charge transfer).

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies with other phosphine ligands .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

- Methodology :

- Reproducibility Checks : Validate experimental conditions (solvent, concentration, temperature) against literature.

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass to rule out impurities .

- Collaborative Studies : Cross-reference with databases like NIST Chemistry WebBook or PubChem for consensus data .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics Simulations : Study steric effects of the diphenylphosphino group on substrate binding in catalytic cycles .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.